4-Bromophenylsulfur Pentafluoride: A Technical Guide
4-Bromophenylsulfur Pentafluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 4-Bromophenylsulfur pentafluoride (4-BrPSF). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics and potential applications of this organofluorine compound. This document details the physicochemical properties, synthesis, and characterization of 4-BrPSF, and explores the role of the pentafluorosulfanyl (SF₅) functional group in medicinal chemistry. While specific biological signaling pathways for 4-BrPSF are not yet elucidated, this guide discusses the general strategies for evaluating the biological activity of SF₅-containing compounds.
Introduction
4-Bromophenylsulfur pentafluoride is a synthetic organofluorine compound that has garnered significant interest in materials science and pharmaceutical development.[1] The presence of the pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, imparts unique electronic and steric properties to the molecule.[2] This group is highly electronegative, chemically and thermally stable, and can significantly influence the lipophilicity and metabolic stability of a parent compound, making it an attractive moiety for the design of novel therapeutic agents.[3][4] The bromo-substituent on the phenyl ring provides a versatile handle for further chemical modifications through various cross-coupling reactions.
Physicochemical Properties
4-Bromophenylsulfur pentafluoride is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-Bromophenylsulfur Pentafluoride
| Property | Value | Reference |
| Chemical Formula | C₆H₄BrF₅S | [5][6][7] |
| Molecular Weight | 283.05 g/mol | [1][7] |
| CAS Number | 774-93-6 | [5][6][7] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 1.86 g/cm³ | [1] |
| Boiling Point | 77 °C at 10 mmHg | [1] |
| Refractive Index | n20/D 1.48 | [1] |
| Purity | ≥ 96% (GC) | [1][7] |
| Storage Temperature | 2 - 8 °C | [1] |
Experimental Protocols
Synthesis of 4-Bromophenylsulfur Pentafluoride
The following is a generalized experimental protocol for the synthesis of 4-bromophenylsulfur pentafluoride, based on methods described for the preparation of arylsulfur pentafluorides.[8][9]
Reaction Scheme:
Figure 1: General synthesis scheme for 4-Bromophenylsulfur pentafluoride.
Materials:
-
4,4'-Dibromodiphenyl disulfide
-
Fluorinating agent (e.g., Silver(II) fluoride (AgF₂), or a mixture of F₂ and N₂)
-
Anhydrous acetonitrile
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Filtration setup
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inert gas inlet is charged with 4,4'-dibromodiphenyl disulfide and anhydrous acetonitrile. The mixture is stirred under an inert atmosphere.
-
Fluorination: The fluorinating agent is added portion-wise to the stirred suspension at a controlled temperature. If using a gaseous fluorinating agent like F₂/N₂, it is bubbled through the reaction mixture. The reaction temperature is maintained according to the specific fluorinating agent used, as described in the literature for similar transformations. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, the reaction mixture is cooled to room temperature. The solid byproducts are removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 4-bromophenylsulfur pentafluoride as a colorless to light yellow liquid.
Characterization
The structure and purity of the synthesized 4-bromophenylsulfur pentafluoride can be confirmed by various spectroscopic methods.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the four aromatic protons.[10][11]
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons. The carbon attached to the SF₅ group will be significantly influenced by the strong electron-withdrawing nature of this group.[12][13][14]
-
¹⁹F NMR: The fluorine-19 NMR spectrum is the most characteristic for this compound. It is expected to show two signals corresponding to the axial and equatorial fluorine atoms of the SF₅ group. These signals will appear as a doublet (for the four equatorial fluorines) and a quintet (for the single axial fluorine) due to F-F coupling.[15][16][17][18][19]
Table 2: Expected NMR Data for 4-Bromophenylsulfur Pentafluoride
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹H | 7.0 - 8.0 | Doublet, Doublet |
| ¹³C | 120 - 150 | Multiple signals |
| ¹⁹F | +40 to +80 (relative to CFCl₃) | Doublet (4F), Quintet (1F) |
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching (around 3030 cm⁻¹), C=C stretching in the aromatic ring (1450-1600 cm⁻¹), and strong absorptions corresponding to the S-F stretching vibrations of the SF₅ group.[20][21][22]
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of fluorine atoms and the SF₅ group.[1][3][23]
Role in Drug Development
The pentafluorosulfanyl group is increasingly utilized in medicinal chemistry as a bioisosteric replacement for other functional groups, such as the trifluoromethyl (CF₃), tert-butyl, or nitro group.[2][24][25] The SF₅ group possesses a unique combination of high electronegativity and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates, including enhanced metabolic stability and target binding affinity.[4]
While no specific signaling pathways have been identified for 4-bromophenylsulfur pentafluoride, its potential biological activity can be explored through a general workflow.
Figure 2: A general workflow for the evaluation of 4-BrPSF and its derivatives in drug discovery.
Conclusion
4-Bromophenylsulfur pentafluoride is a valuable building block for the synthesis of novel organic materials and potential therapeutic agents. Its unique physicochemical properties, conferred by the pentafluorosulfanyl group, offer exciting opportunities for the development of compounds with enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides a foundational understanding of the synthesis, characterization, and potential applications of 4-BrPSF, serving as a resource for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into the specific biological targets and signaling pathways modulated by this and related compounds is warranted to fully realize their therapeutic potential.
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